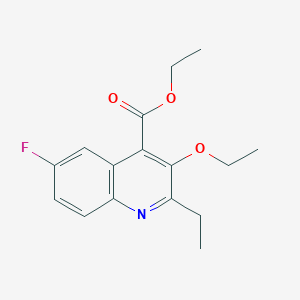
Ethyl 3-ethoxy-2-ethyl-6-fluoroquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-ethoxy-2-ethyl-6-fluoroquinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents . The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and pharmacokinetic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethoxy-2-ethyl-6-fluoroquinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate, followed by fluorination and esterification reactions . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
化学反応の分析
Types of Reactions
Ethyl 3-ethoxy-2-ethyl-6-fluoroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the reagents and conditions used .
科学的研究の応用
Ethyl 3-ethoxy-2-ethyl-6-fluoroquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antimalarial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of Ethyl 3-ethoxy-2-ethyl-6-fluoroquinoline-4-carboxylate involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
類似化合物との比較
Similar Compounds
- Ethyl 6-fluoroquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 1-(4-cyano-2,3,5,6-tetrafluorophenyl)-6,7,8-trifluoro-4-oxo-1,4-dihydroquinolin-3-carboxylate
Uniqueness
Ethyl 3-ethoxy-2-ethyl-6-fluoroquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the ethoxy and ethyl groups, along with the fluorine atom, enhances its lipophilicity and ability to interact with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C16H18FNO3 |
|---|---|
分子量 |
291.32 g/mol |
IUPAC名 |
ethyl 3-ethoxy-2-ethyl-6-fluoroquinoline-4-carboxylate |
InChI |
InChI=1S/C16H18FNO3/c1-4-12-15(20-5-2)14(16(19)21-6-3)11-9-10(17)7-8-13(11)18-12/h7-9H,4-6H2,1-3H3 |
InChIキー |
PJLZMPUCNIUKNN-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(C=C(C=C2)F)C(=C1OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![B-[5-(cyanomethyl)-3-thienyl]Boronic acid](/img/structure/B13884233.png)

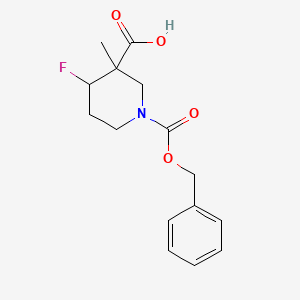
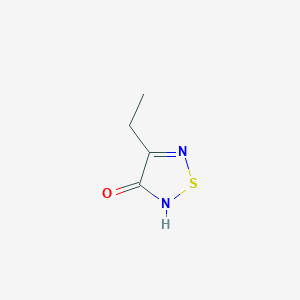
![N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide](/img/structure/B13884245.png)
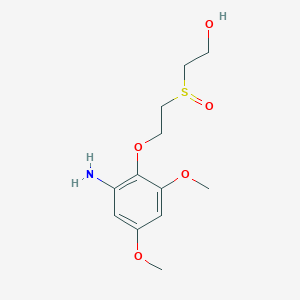
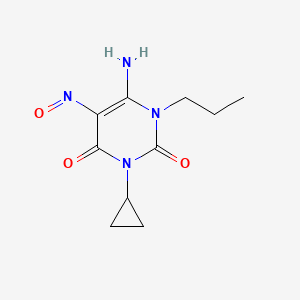
![2-[(4-Chlorophenyl)methyl]thiophen-3-ol](/img/structure/B13884266.png)
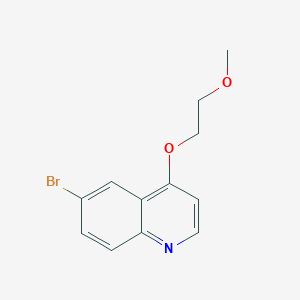
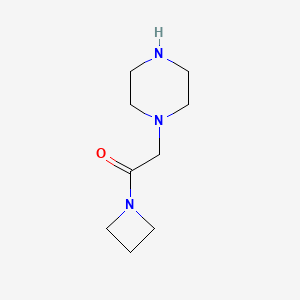
![[6-(4-Amino-phenoxy)-pyrimidin-4-yl]-(3-methoxy-phenyl)-amine](/img/structure/B13884294.png)

![4-pyridin-4-yl-6-(1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13884322.png)
![4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B13884324.png)
